molecular formula C12H13N3 B1526514 N-benzyl-6-methylpyridazin-3-amine CAS No. 100193-48-4

N-benzyl-6-methylpyridazin-3-amine

Cat. No. B1526514
M. Wt: 199.25 g/mol
InChI Key: ASIZGKSHJYXALJ-UHFFFAOYSA-N
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Patent
US08242116B2

Procedure details

To a stirred solution of 3-chloro-6-methylpyridazine (215 mg, 1.66 mmol) and benzylamine (267 mg, 2.5 mmol) in toluene (20 mL) was added sodium tert-butoxide (480 mg, 5.0 mmol) and [1,1′-bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride (20 mg). The reaction mixture was stirred at 140° C. under microwave irradiation for 2 h, then cooled to room temperature and concentrated in vacuo. The residue was purified by column chromatography (SiO2, 0-100% EtOAc/heptane) to give the title compound (302 mg, 91%) as an off-white solid. δH (CDCl3) 7.25-7.41 (5H, m), 7.02 (1H, d, J 9.0 Hz), 6.55 (1H, d, J 9.0 Hz), 4.91 (1H, s), 4.60 (2H, d, J 5.8 Hz), 2.53 (3H, s). LCMS (ES+) 200 (M+H)+, RT 2.50 minutes (Method 2).
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
[1,1′-bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.CC(P(C(C)(C)C)C1[CH-]C=CC=1)(C)C.CC(P(C(C)(C)C)C1[CH-]C=CC=1)(C)C.[Cl-].[Cl-].[Fe+2].[Pd+2]>[CH2:9]([NH:16][C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3,5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1)C
Name
Quantity
267 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
480 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
[1,1′-bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride
Quantity
20 mg
Type
catalyst
Smiles
CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.[Cl-].[Cl-].[Fe+2].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 140° C. under microwave irradiation for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (SiO2, 0-100% EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1N=NC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 302 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.